5,6,7-Trifluoronaphthalene-2-carbonitrile
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Overview
Description
5,6,7-Trifluoronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₁H₄F₃N and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the naphthalene ring and a nitrile group at the second position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of naphthalene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide .
Industrial Production Methods: In an industrial setting, the production of 5,6,7-Trifluoronaphthalene-2-carbonitrile may involve large-scale fluorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trifluoronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or like are typical reducing agents.
Substitution: Nucleophiles such as amines , thiols , or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: 5,6,7-Trifluoronaphthalene-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for the exploration of fluorinated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its fluorinated nature imparts desirable properties such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile , participating in reactions with nucleophiles. The fluorine atoms enhance the compound’s electrophilicity and lipophilicity , affecting its reactivity and interaction with biological molecules . These properties make it a valuable tool in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
- 5,6,7-Trifluoronaphthalene-1-carbonitrile
- 5,6,7-Trifluoronaphthalene-3-carbonitrile
- 5,6,7-Trifluoronaphthalene-4-carbonitrile
Comparison: Compared to its analogs, 5,6,7-Trifluoronaphthalene-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity . The specific placement of the nitrile group at the second position can result in different steric and electronic effects , making it distinct in terms of its synthetic utility and application potential .
Properties
CAS No. |
874817-33-1 |
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Molecular Formula |
C11H4F3N |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
5,6,7-trifluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H4F3N/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-4H |
InChI Key |
XYIHEFLVUNNGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1C#N)F)F)F |
Origin of Product |
United States |
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